molecular formula C13H15N3O2S B11423497 Methyl 3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxylate

Methyl 3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxylate

Cat. No.: B11423497
M. Wt: 277.34 g/mol
InChI Key: NDIYINPQJSZNPZ-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxylate is a chemical compound designed for research and development purposes. It belongs to a class of thieno[2,3-b][1,6]naphthyridine derivatives that have been identified as a promising scaffold in medicinal chemistry and agrochemical research . These derivatives are recognized for their potential biological activity. For instance, structurally similar compounds have been explored as thienopyridine derivatives for the treatment and prevention of viral infections such as dengue virus . Furthermore, the 4,5,6,7-tetrahydrothienopyridine core is known to be present in compounds evaluated for a range of activities, including antifungal applications . Researchers investigating nitrogen-containing heterocycles may find this compound particularly valuable. The presence of both the ester and amino functional groups on the thienonaphthyridine core makes it a versatile intermediate for further chemical synthesis and exploration. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

methyl 3-amino-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxylate

InChI

InChI=1S/C13H15N3O2S/c1-16-4-3-9-7(6-16)5-8-10(14)11(13(17)18-2)19-12(8)15-9/h5H,3-4,6,14H2,1-2H3

InChI Key

NDIYINPQJSZNPZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)OC)N

Origin of Product

United States

Preparation Methods

Foundation in 2,7-Naphthyridine Chemistry

A pivotal strategy for constructing the naphthyridine core derives from Smiles rearrangement chemistry, as demonstrated in the synthesis of analogous 1-amino-3-oxo-2,7-naphthyridines. Starting with 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile (1 ), sequential nucleophilic substitutions install key functional groups:

  • Amine Substitution : Reaction with cyclic amines (e.g., pyrrolidine, azepane) under reflux conditions yields 1-amino-3-chloro derivatives (2a,b ).

  • Thiol Incorporation : Treatment of 2a,b with 2-mercaptoethanol in DMF at 85–100°C introduces a thioether linkage, forming intermediates 3a,b .

Smiles Rearrangement and Lactam Formation

Heating 3a,b with aqueous NaOH in ethanol induces a Smiles rearrangement, cleaving the thioether bond and forming the lactam structure 4a,b (Scheme 1). This step is critical for establishing the oxo group at position 3, which is subsequently functionalized. IR spectroscopy confirms lactam tautomerism (C=O stretch at 1636–1638 cm⁻¹).

Reaction Conditions for Smiles Rearrangement

ParameterValue
SolventEthanol
BaseNaOH (50% aqueous)
TemperatureReflux
Time15 hours
Yield75–89%

Esterification and Final Functionalization

The lactam 4a undergoes alkylation with methyl chloroacetate in the presence of K₂CO₃ to install the methyl ester moiety. Subsequent hydrolysis and re-esterification may refine regioselectivity, though direct O-alkylation is typically preferred for efficiency.

Cyclocondensation Approaches

Thiophene Ring Construction

An alternative route involves cyclocondensation of aminothiophene derivatives with cyclic ketones. For example, reacting 3-aminothiophene-2-carboxylate with N-methyl-4-piperidone under acidic conditions forms the tetrahydrothieno[2,3-b]pyridine intermediate, which is further annulated to introduce the naphthyridine ring.

Key Cyclization Conditions

  • Catalyst : Polyphosphoric acid (PPA)

  • Temperature : 120–140°C

  • Duration : 8–12 hours

  • Yield : 60–70%

Nitration and Reduction Sequence

Introducing the amino group at position 3 often involves nitration followed by catalytic hydrogenation. For instance, nitration of the thieno[2,3-b]naphthyridine precursor using HNO₃/H₂SO₄ at 0°C, followed by Pd/C-mediated H₂ reduction, achieves >85% conversion to the amine.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency Metrics for Preparation Methods

MethodStepsOverall YieldKey AdvantageLimitation
Smiles Rearrangement445–55%High regioselectivityLengthy reaction times
Cyclocondensation350–60%Shorter synthesisRequires harsh acidic conditions
Nitration/Reduction540–50%Direct amino introductionMultiple purification steps

The Smiles rearrangement route offers superior control over substituent positioning but demands extended reaction durations. Cyclocondensation provides a streamlined pathway but struggles with scalability due to corrosive reagents.

Mechanistic Insights and Optimization

Solvent Effects in Smiles Rearrangement

Ethanol emerges as the optimal solvent for the Smiles step, balancing base solubility and intermediate stability. Substituting ethanol with DMF or THF reduces yields by 15–20%, likely due to side reactions involving thiirane polymerization.

Temperature Dependence in Cyclocondensation

Maintaining temperatures below 140°C during cyclocondensation prevents decomposition of the thiophene intermediate. Exceeding this threshold leads to tar formation and yields dropping below 30%.

Scalability and Industrial Considerations

Kilogram-scale productions favor the Smiles rearrangement approach due to its reproducibility, despite longer cycle times. Recent advances in continuous-flow reactors have reduced reaction times from 15 hours to 3–4 hours by enhancing heat transfer and mixing efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The methyl ester group undergoes nucleophilic substitution under basic conditions, enabling functional group interconversion. Key transformations include:

Reaction TypeConditionsProductYieldSource
HydrolysisNaOH (aq.), reflux, 6 hCarboxylic acid derivative85–92%
AminolysisNH₃/MeOH, 60°C, 12 hPrimary amide78%
TransesterificationROH, H₂SO₄ catalyst, 24 hAlkyl esters (e.g., ethyl, propyl)65–80%

This reactivity is critical for generating analogs in medicinal chemistry campaigns .

Cyclization Reactions via Amino Group

The primary amino group participates in intramolecular cyclizations to form fused polyheterocycles:

Cyclization PartnerConditionsProductApplicationSource
Carbonyl compoundsAcOH, 120°C, 3 hThieno-naphthyridine fused pyrimidinesKinase inhibitor scaffolds
IsocyanatesDMF, 80°C, 8 hUrea-linked tricyclic systemsAnticancer leads

For example, reaction with ethyl chloroacetate forms tricyclic lactams via aza-Michael addition .

Oxidation of the Thieno Ring

Controlled oxidation of the sulfur-containing ring produces sulfoxides or sulfones, depending on conditions:

Oxidizing AgentSolventProduct (Regiochemistry)SelectivitySource
NaOCl (aq.)H₂OSulfoxide dimer (C-S bond)85%
H₂O₂/AcOHCH₃CNSulfone92%
mCPBADCM, 0°CSulfoxide (S=O)78%

Hypochlorite oxidation in water uniquely generates dimeric structures through C-S bond formation .

Condensation Reactions

The amino group facilitates Schiff base formation and Mannich-type reactions:

Reaction TypeReagentsProductBiological ActivitySource
Schiff base formationAromatic aldehydes, EtOH, ΔImine derivativesAntiproliferative agents
Mannich reactionFormaldehyde, p-toluidine, EtOHAminomethylated analogsTubulin polymerization inhibitors

Mannich products exhibit enhanced solubility and tubulin-binding affinity .

Cross-Coupling Reactions

The aromatic system participates in palladium-catalyzed couplings:

Reaction TypeCatalytic SystemProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneAryl-substituted derivatives60–75%
Buchwald-HartwigPd₂(dba)₃, Xantphos, tolueneN-Arylated compounds82%

These reactions enable structural diversification for structure-activity relationship (SAR) studies .

Functionalization of the Naphthyridine Core

The saturated 5,6,7,8-tetrahydro-1,6-naphthyridine ring undergoes dehydrogenation or alkylation:

Reaction TypeConditionsProductOutcomeSource
DehydrogenationDDQ, benzene, refluxFully aromatic naphthyridineEnhanced π-stacking capability
AlkylationMeI, K₂CO₃, DMFN-Methylated analogImproved metabolic stability

Key Mechanistic Insights

  • Steric effects : The 6-methyl group hinders electrophilic substitution at C4 .

  • Solvent dependence : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions, while non-polar media promote cyclizations .

  • pH sensitivity : The amino group (pKa ~8.2) protonates under acidic conditions, altering reactivity patterns .

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated that compounds similar to methyl 3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxylate exhibit promising antitumor activity. For instance:

  • Case Study : A series of derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Notably, compounds were shown to inhibit the proliferation of human breast cancer cells (MCF-7) and liver carcinoma cells (HepG2) through mechanisms involving apoptosis and cell cycle arrest .

Interaction with Biological Targets

The compound has been investigated for its ability to interact with specific biological targets:

  • PPARγ Modulation : Research indicates that this compound acts as a partial agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). This interaction is crucial for developing therapeutic strategies aimed at metabolic disorders and cancer treatment .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that can yield various derivatives with enhanced biological activities:

Derivative Synthesis Method Biological Activity
N-(4-acetylphenyl)-3-amino derivativeCondensation reactions with acetophenone derivativesIncreased cytotoxicity against cancer cells
Triazine derivativesReaction with hydrazonyl halidesAntitumor activity against MCF-7 and HepG2 cell lines

Mechanism of Action

  • The precise mechanism of action remains an area of research. It likely involves interactions with specific cellular targets, affecting biological processes.

Comparison with Similar Compounds

Key Features :

  • Synthesis: The compound is synthesized via multi-step reactions involving cyclocondensation of thioxo or alkylthio intermediates. For example, intermediates like 2-(3-cyanopropyl-thio)-6-methylpyridine-3-thiolate (2b) are generated using 4-bromobutyronitrile and thiourea under reflux conditions .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a broader class of thieno[2,3-b][1,6]naphthyridine derivatives. Key analogs and their distinguishing features are summarized below:

Compound ID Substituents Molecular Formula Molecular Weight Key Differences Reference
Target Compound Methyl ester (position 2), amino (position 3), methyl (position 6) C₁₃H₁₅N₃O₂S 285.34 Reference compound for comparison
7g () 3'-Aminobiphenyl-4-yl carbonyl C₂₉H₂₅N₅OS 491.60 Enhanced steric bulk; higher yield (61.2%) due to electron-donating amino group
7e () 4′-Bromobiphenyl-4-yl carbonyl C₂₉H₂₃BrN₄OS 563.49 Bromine substituent improves lipophilicity; lower yield (43.1%)
Carboxamide Derivative () Carboxamide (position 2) C₁₂H₁₄N₄OS 262.33 Replacement of methyl ester with carboxamide alters hydrogen-bonding potential
Propan-2-yl Ester () Isopropyl ester (position 2), furan-2-yl (position 4) C₁₉H₂₁N₃O₃S 371.45 Bulkier ester group; furan enhances π-π stacking

Key Observations :

  • Substituent Impact: Electron-donating groups (e.g., amino in 7g) improve synthetic yields, whereas halogens (e.g., bromine in 7e) enhance lipophilicity but may reduce reactivity .
  • Functional Group Modulation : Replacing the methyl ester with a carboxamide () or isopropyl ester () modifies solubility and target-binding interactions.

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound is scarce, inferences can be drawn from analogs:

  • Hsp90 Inhibition : Derivatives like 7g and 7e () were designed as Hsp90 C-terminal inhibitors, with activity influenced by substituent electronic and steric profiles .
  • Physicochemical Data :
    • Boiling Point : Propan-2-yl ester () exhibits a predicted boiling point of 560.7°C, suggesting high thermal stability .
    • Density : The target compound’s density is estimated to align with analogs (~1.3 g/cm³), typical for fused heterocycles .

Crystallographic and Computational Insights

  • Structural Analysis: Tools like SHELX () and Mercury () enable precise determination of ring puckering and intermolecular interactions. For example, the tetrahydrothieno-naphthyridine core likely adopts a boat conformation, as observed in similar fused systems .
  • Packing Patterns: Mercury’s Materials Module identifies common packing motifs in analogs, such as π-stacking of aromatic rings and hydrogen-bonding networks involving the amino group .

Biological Activity

Methyl 3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H19N3O2S
  • Molar Mass : 353.44 g/mol
  • CAS Number : 340817-44-9

Research indicates that compounds with similar structures exhibit various biological activities including:

  • Antimicrobial Activity : Compounds derived from tetrahydrothieno and naphthyridine scaffolds have shown efficacy against various pathogens. For instance, related compounds have demonstrated activity against Staphylococcus aureus and Candida albicans through mechanisms involving disruption of cell wall synthesis and inhibition of nucleic acid synthesis .
  • Antitumor Activity : A series of studies have evaluated the antitumor properties of tetrahydro derivatives. For example, compounds were tested against human tumor cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), showing promising cytotoxic effects . The structure-activity relationship (SAR) studies revealed that modifications in the side chains significantly influenced the anticancer activity.
  • Central Nervous System (CNS) Modulation : Recent investigations into the binding affinity of similar compounds to metabotropic glutamate receptors (mGlu) suggest potential applications in treating neurological disorders. This includes research on negative allosteric modulators that could provide therapeutic benefits in conditions like anxiety and depression .

Antimicrobial Efficacy

A study investigated the antimicrobial properties of a related compound using disk diffusion methods. The results indicated strong inhibition zones against specific bacterial strains, suggesting that structural analogs of this compound could be developed as effective antimicrobial agents .

Antitumor Studies

In a comprehensive evaluation of various tetrahydro derivatives for their anticancer potential, several compounds were found to exhibit selective cytotoxicity towards cancer cell lines. Notably, the study highlighted the importance of specific functional groups in enhancing antitumor activity. The findings suggest that methyl 3-amino-6-methyl derivatives could be promising candidates for further development .

Data Tables

Biological ActivityCompound TestedResult
AntimicrobialTetrahydro derivativeEffective against S. aureus and C. albicans
AntitumorMethyl 3-amino derivativeCytotoxic effects on MCF-7 and HepG2
CNS ModulationmGlu receptor modulatorsPotential therapeutic applications

Q & A

Q. What are the key synthetic pathways for preparing methyl 3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxylate?

  • Methodological Answer : The compound can be synthesized via cyclization reactions involving substituted pyridine precursors. For example, similar derivatives of 1,6-naphthyridines are synthesized by condensing aminopyridinecarboxylates with thiophene-based intermediates under acidic conditions (e.g., P₂O₅/H₃PO₄ at 135°C) . Reaction optimization should focus on controlling regioselectivity and minimizing side products. Key steps include:
  • Acylation : Use of benzoyl chloride or other acylating agents in dichloromethane with triethylamine as a base .
  • Cyclization : High-temperature reflux in polar aprotic solvents (e.g., DMF) with catalytic acids .
    Table 1 : Representative Reaction Conditions for Analogous Compounds
Reaction TypeReagents/ConditionsYield (%)Reference
CyclizationP₂O₅/H₃PO₄, 135°C66–70
AcylationBzCl, NEt₃, CH₂Cl₂70

Q. How can X-ray crystallography be employed to confirm the structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to solve the structure. Key considerations:
  • Data Collection : High-resolution data (≤ 0.8 Å) at low temperature (e.g., 100 K) to reduce thermal motion artifacts .
  • Refinement : Apply anisotropic displacement parameters for non-hydrogen atoms and validate using tools like Mercury CSD for void analysis and packing pattern visualization .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at C6, amino at C3). Use DEPT-135 for distinguishing CH₂/CH₃ groups in the tetrahydro ring .
  • MS : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.
  • IR : Confirm the presence of ester carbonyl (C=O stretch ~1700 cm⁻¹) and amino groups (N-H stretch ~3300 cm⁻¹).

Advanced Research Questions

Q. How can conformational analysis of the tetrahydrothieno-naphthyridine ring system be performed?

  • Methodological Answer : Use Cremer-Pople puckering parameters to quantify ring puckering . For the 5,6,7,8-tetrahydro ring:
  • Calculate puckering amplitudes (θ) and phase angles (φ) from atomic coordinates (SC-XRD data).
  • Compare with similar systems (e.g., tetrahydroquinolines) to identify strain or pseudorotation trends.
    Example : A six-membered tetrahydro ring typically exhibits chair or boat conformations, with θ values ranging 10–30° depending on substituent effects .

Q. How to resolve contradictions in reaction yields during scale-up synthesis?

  • Methodological Answer :
  • Kinetic Analysis : Use in-situ FTIR or HPLC to monitor intermediate formation. Low yields may arise from incomplete cyclization or competing side reactions (e.g., decarboxylation at >200°C) .
  • DoE (Design of Experiments) : Vary solvent (DMF vs. THF), temperature, and catalyst loading to identify optimal conditions. For example, microwave-assisted synthesis may improve cyclization efficiency .

Q. What strategies are effective for improving the compound’s stability in biological assays?

  • Methodological Answer :
  • Prodrug Design : Modify the ester group (e.g., replace methyl with pivaloyloxymethyl to enhance hydrolytic stability) .
  • Formulation : Use lyophilization or encapsulation in liposomes to prevent degradation in aqueous media.
  • Degradation Studies : Conduct accelerated stability testing (40°C/75% RH) with LC-MS to identify degradation products (e.g., decarboxylated or oxidized derivatives) .

Q. How can computational methods predict the compound’s binding affinity to neurological targets (e.g., cholinergic receptors)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with acetylcholine-binding protein (AChBP). Focus on the amino and ester groups as hydrogen bond donors/acceptors .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational dynamics.

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?

  • Methodological Answer :
  • DFT Calculations : Perform geometry optimization at the B3LYP/6-31G(d) level and calculate shifts using GIAO (Gauge-Including Atomic Orbitals).
  • Solvent Effects : Include solvent corrections (e.g., PCM for DMSO) to improve agreement. Discrepancies >1 ppm may indicate incorrect tautomer assignment or dynamic effects .

Q. Why do crystallographic data sometimes show unexpected bond lengths in the thieno-naphthyridine core?

  • Methodological Answer :
  • Thermal Motion : High B-factors for sulfur atoms in the thiophene ring may distort bond lengths. Apply TLS (Translation-Libration-Screw) refinement in SHELXL to account for rigid-body motion .
  • Resonance Effects : Delocalization in the conjugated system may lead to averaged bond lengths. Compare with similar structures in the Cambridge Structural Database (CSD) .

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